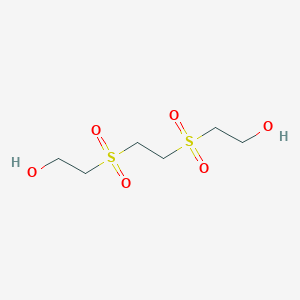

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethylsulfonyl)ethylsulfonyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c7-1-3-13(9,10)5-6-14(11,12)4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTWNSRETGZRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCS(=O)(=O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307519 | |

| Record name | 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7484-34-6 | |

| Record name | 7484-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis and purification of this compound (CAS No: 7484-34-6)[1]. As a bifunctional molecule featuring both sulfonyl and primary alcohol moieties, this compound serves as a versatile building block in polymer chemistry, materials science, and as a precursor for more complex pharmaceutical intermediates. The narrative follows a logical, two-step synthetic strategy, beginning with the formation of a thioether precursor followed by its oxidation. Emphasis is placed on the rationale behind procedural choices, robust purification protocols, and methods for ensuring final product integrity, tailored for researchers and professionals in chemical and drug development.

Strategic Approach: A Two-Stage Synthesis

The molecular architecture of this compound dictates a logical and efficient synthetic pathway. The core of the molecule is the sulfone group (R-SO₂-R'), a functional group most reliably and commonly prepared via the oxidation of a corresponding thioether (sulfide)[2][3]. This insight forms the foundation of our retrosynthetic analysis.

-

Primary Disconnection (Oxidation): The target disulfone is envisioned as the product of oxidizing its dithioether analogue, 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol . This transformation is a cornerstone of organosulfur chemistry, offering high yields and predictable outcomes[4].

-

Secondary Disconnection (Thioetherification): The dithioether precursor is assembled through a nucleophilic substitution reaction. The most direct approach involves the reaction of a dithiol nucleophile, Ethane-1,2-dithiol , with a suitable two-carbon electrophile bearing a hydroxyl group, such as 2-chloroethanol or 2-bromoethanol [5][6].

This two-stage approach is advantageous as it utilizes readily available starting materials and employs high-yielding, well-documented reaction classes.

Caption: Overall Synthetic Workflow.

Synthesis Methodology

Part A: Synthesis of Thioether Intermediate: 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol

The formation of the thioether linkage is achieved via a base-catalyzed bimolecular nucleophilic substitution (S_N2) reaction. Ethane-1,2-dithiol, a weak acid, is deprotonated by a strong base to form the highly nucleophilic dithiolate anion. This anion then displaces the halide from two equivalents of 2-chloroethanol to form the desired dithioether.

Detailed Experimental Protocol:

-

Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 500 mL of absolute ethanol.

-

Base Addition: While stirring under a nitrogen atmosphere, add sodium hydroxide pellets (20.0 g, 0.5 mol) to the ethanol. Stir until fully dissolved. The dissolution is exothermic.

-

Thiol Addition: Once the sodium hydroxide solution has cooled to room temperature, add ethane-1,2-dithiol (21.2 mL, 0.25 mol) dropwise over 15 minutes using a syringe or dropping funnel. Caution: Ethane-1,2-dithiol has a powerful and unpleasant odor and should be handled in a well-ventilated fume hood[6].

-

Electrophile Addition: To the resulting suspension of the sodium thiolate, add 2-chloroethanol (33.5 mL, 0.5 mol) dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate.

-

Work-up and Isolation:

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting slurry, add 300 mL of deionized water and extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol, as a pale yellow oil or low-melting solid[7][8]. The crude product is typically of sufficient purity for the subsequent oxidation step.

-

Part B: Oxidation to this compound

The oxidation of the dithioether to the disulfone requires a potent oxidizing agent capable of transferring four oxygen atoms per molecule. Hydrogen peroxide in an acidic medium is a cost-effective and environmentally benign choice that reliably drives the oxidation past the intermediate sulfoxide stage to the desired sulfone[4].

Detailed Experimental Protocol:

-

Reactor Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude dithioether intermediate (assuming 0.25 mol theoretical yield) in 250 mL of glacial acetic acid. Cool the flask in an ice-water bath.

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (113.4 mL, 1.1 mol, 4.4 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 25 °C. The reaction is highly exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

-

Work-up and Isolation:

-

Slowly pour the reaction mixture into 1 L of ice-cold deionized water with vigorous stirring. A white precipitate of the product should form.

-

To quench any unreacted hydrogen peroxide, add a saturated solution of sodium sulfite dropwise until a starch-iodide paper test is negative.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove acetic acid and salts.

-

Dry the crude product in a vacuum oven at 50 °C to a constant weight.

-

Purification Methodologies

The crude product obtained from the synthesis is a solid, making recrystallization the most effective and scalable method for achieving high purity. The presence of two sulfone and two hydroxyl groups makes the molecule highly polar, guiding the choice of appropriate solvents.

Caption: Purification Decision Workflow.

Method 1: Recrystallization (Primary Method)

Principle: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will fully dissolve the compound when hot but will have poor solubility when cold, allowing the pure product to crystallize out upon cooling while impurities remain in the solution.

Solvent Selection:

| Solvent System | Rationale |

| Ethanol/Water | (Recommended) The compound exhibits high solubility in hot ethanol and lower solubility in water. A mixed solvent system allows for fine-tuning to achieve optimal recovery and purity. |

| Isopropanol | A single-solvent option that often provides good crystal formation for polar compounds. |

| Acetic Acid | High solubility at elevated temperatures, but can be difficult to remove completely from the final product. |

Detailed Protocol (Ethanol/Water System):

-

Dissolution: Place the crude, dry solid (e.g., 50 g) into a 1 L Erlenmeyer flask. Add the minimum volume of boiling absolute ethanol required to achieve complete dissolution (e.g., ~300-400 mL). Use a hot plate with magnetic stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: To the hot, clear ethanolic solution, add deionized water dropwise until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

-

Collection: Collect the purified white, crystalline solid by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture, followed by a wash with cold diethyl ether to aid in drying. Dry the final product in a vacuum oven at 50 °C overnight.

Purity Assessment

The purity of the final product should be rigorously assessed to validate the success of the synthesis and purification.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data. Due to the polarity and low volatility of the compound, HPLC is the preferred method.

-

Spectroscopy:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure and identify any residual impurities.

-

Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups (O-H stretch, S=O stretch).

-

Safety, Handling, and Storage

-

Reagent Hazards: Ethane-1,2-dithiol is malodorous and toxic. 2-Chloroethanol is toxic and a skin irritant. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns. Glacial acetic acid is corrosive. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Product Handling: The final product is expected to be a stable solid. Standard chemical handling precautions are sufficient.

-

Storage: Store the purified this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

The two-step synthesis of this compound via thioetherification followed by oxidation represents a robust, scalable, and efficient route to this valuable bifunctional building block. The purification, primarily achieved through a well-designed recrystallization protocol, consistently yields material of high purity suitable for demanding research and development applications. The methodologies detailed herein provide a self-validating system for producing this compound with confidence in its structural integrity and purity.

References

-

Wikipedia. Sulfone . [Link]

-

Organic Chemistry Frontiers. Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center . RSC Publishing. [Link]

-

ACS Green Chemistry Institute. Thioether Formation . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation . [Link]

-

Wikipedia. Ethane-1,2-dithiol . [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 1,2-Ethanedithiol: Reactions and Applications in Modern Synthesis . [Link]

-

Organic Syntheses. 1,2-Ethanedithiol . [Link]

-

Alichem. 2,2′-(Ethane-1,2-diyldisulfonyl)diethanol . [Link]

- Google Patents. US3043880A - Process for preparing 1, 2-ethanedithiol.

-

Ataman Kimya. 2,2'-ETHYLENEDIOXY BIS(ETHANOL) . [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation . [Link]

-

Knowledge UChicago. Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design . [Link]

-

Organic Syntheses. 2,2-diethoxy-1-isocyanoethane . [Link]

-

ResearchGate. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins . [Link]

-

Wikipedia. Bis(2-Hydroxyethyl) terephthalate . [Link]

- Google Patents. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)

- Google Patents. US3632830A - Process for the purification of crude bis-(beta-hydroxyethyl)

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Sulfone - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 6. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

- 8. 2,2-(Ethane-1,2-diylbis(sulfanediyl))diethanol | 5244-34-8 [sigmaaldrich.com]

Spectroscopic Characterization of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic techniques for the structural elucidation and characterization of the bifunctional molecule, 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific compound.

Introduction

This compound, with the chemical formula C6H14O6S2 and a molecular weight of 246.3 g/mol , is a molecule of interest due to its potential applications as a building block in medicinal chemistry and materials science.[1] Its structure features two hydroxyl (-OH) groups and two sulfonyl (-SO2-) groups, which impart specific chemical properties and reactivity. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in further research and development. This guide provides a detailed roadmap for achieving this through a multi-spectroscopic approach.

Molecular Structure and Functional Groups

The chemical structure of this compound is symmetrical, consisting of a central ethane bridge connecting two sulfonyl groups, each of which is further attached to a 2-hydroxyethyl chain. The key functional groups that will be the focus of our spectroscopic analysis are:

-

Hydroxyl (-OH) groups: These will give rise to characteristic signals in both IR and NMR spectroscopy.

-

Sulfonyl (-SO2-) groups: These are strong electron-withdrawing groups and will significantly influence the chemical environment of adjacent protons and carbons, detectable by NMR. They also have very distinct and strong absorption bands in IR spectroscopy.

-

Methylene (-CH2-) groups: The molecule contains three distinct sets of methylene groups, whose signals in NMR spectra will provide crucial information about the carbon skeleton.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Causality behind Experimental Choices: ¹H NMR is the first-line technique for confirming the presence and connectivity of protons in a molecule. The high electronegativity of the sulfonyl and hydroxyl groups will cause a significant downfield shift (deshielding) of the adjacent methylene protons, providing a clear diagnostic window.

Expected ¹H NMR Data:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| a | ~4.0 - 4.2 | Triplet | 4H | HO-CH₂ -CH₂-SO₂ | Adjacent to the electron-withdrawing hydroxyl group. |

| b | ~3.4 - 3.6 | Triplet | 4H | HO-CH₂-CH₂ -SO₂ | Adjacent to the strongly electron-withdrawing sulfonyl group.[2] |

| c | ~3.2 - 3.4 | Singlet | 4H | SO₂-CH₂ -CH₂ -SO₂ | Symmetrical methylene protons of the ethane bridge, flanked by two sulfonyl groups. |

| d | Variable (broad) | Singlet | 2H | HO -CH₂-CH₂-SO₂ | Chemical shift is concentration and solvent dependent; proton is exchangeable. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer for better resolution.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.

-

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality behind Experimental Choices: ¹³C NMR provides direct information about the carbon framework of the molecule. The strong deshielding effect of the sulfonyl and hydroxyl groups will also be evident in the ¹³C spectrum, aiding in the unambiguous assignment of each carbon atom.

Expected ¹³C NMR Data:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| 1 | ~58 - 60 | HO-CH₂ -CH₂-SO₂ | Carbon directly attached to the electronegative oxygen atom. |

| 2 | ~55 - 57 | HO-CH₂-CH₂-SO₂ | Carbon adjacent to the strongly electron-withdrawing sulfonyl group. |

| 3 | ~50 - 52 | SO₂-CH₂-CH₂ -SO₂ | Carbon of the ethane bridge, significantly deshielded by two sulfonyl groups. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a standard ¹³C NMR pulse program with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, although for simple identification, a shorter delay is acceptable.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Assign each signal to the corresponding carbon atom in the molecule.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The vibrational frequencies of bonds are sensitive to their chemical environment, providing a molecular "fingerprint."

Causality behind Experimental Choices: For this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH) and sulfonyl (-SO₂) groups, which have strong and characteristic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretch | Hydroxyl (-OH) |

| 2950 - 2850 | Medium | C-H stretch | Methylene (-CH₂) |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch | Sulfonyl (-SO₂)[2][3] |

| 1150 - 1120 | Strong | Symmetric SO₂ stretch | Sulfonyl (-SO₂)[2][3] |

| 1050 - 1000 | Medium | C-O stretch | Alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition and Processing:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of interest.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and gaining further structural insights.

Causality behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data (ESI-MS):

| m/z (Predicted) | Ion | Rationale |

| 247.03 | [M+H]⁺ | Protonated molecular ion. |

| 269.01 | [M+Na]⁺ | Sodium adduct, common in ESI. |

| 183.04 | [M+H - SO₂]⁺ | Loss of a sulfur dioxide molecule, a common fragmentation pathway for sulfones.[4][5] |

| 123.05 | [M+H - C₂H₄O₃S]⁺ | Further fragmentation. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

Visualization of the Spectroscopic Characterization Workflow

Caption: A workflow diagram illustrating the multi-technique spectroscopic approach for the characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic approach utilizing NMR, IR, and MS. Each technique provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. The protocols and expected data presented in this guide serve as a robust framework for researchers to confidently characterize this important chemical entity. Adherence to these self-validating systems of analysis ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

-

ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

PubMed. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

-

ACS Publications. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Retrieved from [Link]

-

ACS Publications. (n.d.). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of compounds 2 and 3 . (b) IR spectra of compound 3. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol: Properties, Reactivity, and Potential Applications

Introduction

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol is a symmetrical difunctional molecule characterized by a central ethane bridge flanked by two sulfonyl groups, and terminating with primary hydroxyl functionalities. While not extensively documented in peer-reviewed literature, its structure presents intriguing possibilities for applications in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. The presence of the highly polar and metabolically stable sulfonyl groups, combined with the reactive terminal hydroxyls, makes it a noteworthy building block for researchers and drug development professionals. This guide aims to provide a comprehensive overview of its known properties and an expert analysis of its probable reactivity and potential applications based on the principles of organic chemistry and data from analogous structures.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are summarized in the table below. The high melting point and predicted boiling point are consistent with a molecule capable of strong intermolecular hydrogen bonding via its hydroxyl groups and strong dipole-dipole interactions from the sulfonyl groups.

| Property | Value | Source |

| CAS Number | 7484-34-6 | [Vendor Data] |

| Molecular Formula | C6H14O6S2 | [Vendor Data] |

| Molecular Weight | 246.3 g/mol | [Vendor Data] |

| Melting Point | 115-116 °C | [Vendor Data] |

| Boiling Point (Predicted) | 627.9 ± 50.0 °C | [Vendor Data] |

| Density (Predicted) | 1.495 ± 0.06 g/cm³ | [Vendor Data] |

| pKa (Predicted) | 13.31 ± 0.10 | [Vendor Data] |

Predicted Spectroscopic Data

| Spectroscopy | Functional Group | Predicted Absorption/Shift | Rationale and References |

| FT-IR | O-H (alcohol) | Strong, broad band at 3200-3500 cm⁻¹ | Characteristic of hydrogen-bonded hydroxyl groups. |

| C-H (alkane) | 2850-3000 cm⁻¹ | Typical for sp³ C-H stretching.[1] | |

| S=O (sulfonyl) | Two strong bands at ~1350 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric) | The sulfonyl group exhibits strong, characteristic stretching vibrations.[2][3] | |

| ¹H NMR | -SO₂-CH₂-CH₂-OH | ~3.5-3.8 ppm (triplet) | Protons on the carbon adjacent to the sulfonyl group are deshielded by its strong electron-withdrawing effect.[2] |

| -SO₂-CH₂-CH₂-OH | ~4.0-4.3 ppm (triplet) | Protons on the carbon bearing the hydroxyl group. | |

| -CH₂-OH | Variable, broad singlet | The chemical shift of the hydroxyl proton is concentration and solvent dependent. | |

| ¹³C NMR | -SO₂-CH₂- | ~50-55 ppm | Carbon adjacent to the sulfonyl group. |

| -CH₂-OH | ~58-62 ppm | Carbon bearing the hydroxyl group. |

Synthesis and Purification

A logical and common route to aliphatic sulfones is the oxidation of the corresponding thioether. Therefore, a plausible synthesis for this compound is the oxidation of its readily available precursor, 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol (CAS 5244-34-8).[4]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidation of 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol

This protocol is a generalized procedure based on standard oxidation reactions of sulfides to sulfones.[5]

-

Dissolution: Dissolve 1 equivalent of 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Oxidation: Cool the solution in an ice bath. Add 4.4 equivalents of 30% hydrogen peroxide dropwise, maintaining the temperature below 20°C. Causality Note: Using a slight excess of the oxidant ensures complete conversion of both thioethers to sulfones. The reaction is exothermic, so slow addition and cooling are crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite to destroy any remaining peroxide. The product, being a solid, may precipitate.

-

Purification: Collect the solid product by filtration and wash with cold water. Recrystallize from a suitable solvent like ethanol or water to obtain the pure this compound.

Reactivity and Stability

The reactivity of this molecule is dominated by its two primary functional groups: the hydroxyl groups and the sulfonyl groups.

Caption: Key reactivity aspects of the title compound.

Reactions of the Hydroxyl Groups

The terminal primary hydroxyl groups are expected to exhibit typical alcohol reactivity. They can be readily:

-

Esterified with acyl chlorides or carboxylic acids.

-

Etherified , for example, via the Williamson ether synthesis.

-

Act as nucleophiles in reactions with electrophiles.

-

Serve as diols in polymerization reactions , reacting with diacids, diacyl chlorides, or diisocyanates to form polyesters and polyurethanes, respectively.

The Sulfonyl Group's Influence

The sulfonyl group is a robust and highly polar functional group.

-

Stability: Alkyl sulfones are generally very stable to a wide range of chemical conditions, including many oxidizing and reducing agents, and are also metabolically stable.

-

Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which can increase the acidity of the α-protons, although they are not as readily removed as in β-dicarbonyl compounds.

-

Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, influencing the molecule's solubility and its interactions with biological targets.[6]

Unlike vinyl sulfones, which are potent Michael acceptors, the saturated alkyl sulfone structure of this compound is not electrophilic at the sulfur-adjacent carbons.[7] However, if the terminal hydroxyls are converted to good leaving groups (e.g., tosylates, mesylates), the resulting molecule would become a potent bifunctional alkylating agent, similar to ethane-1,2-diyl di(methanesulfonate).[8]

Potential Applications in Research and Drug Development

The unique combination of a stable, polar core with reactive terminal groups suggests several potential applications for this molecule.

-

Polymer and Materials Science: As a diol, it can be used as a monomer to synthesize specialty polymers. The incorporation of the sulfonyl groups into the polymer backbone would be expected to enhance properties such as thermal stability, polarity, and potentially, gas permeability. This is analogous to how divinyl sulfone is used as a cross-linking agent to create stable polymer networks.[9]

-

Medicinal Chemistry and Drug Development:

-

Linker/Spacer: In the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), this molecule could serve as a hydrophilic and metabolically stable linker.[8] Its defined length and stereochemistry are advantageous for precisely positioning functional moieties.

-

Pharmacophore Scaffold: The sulfonyl group is a key component in many therapeutic agents, often contributing to binding affinity through hydrogen bonding and providing metabolic stability.[6][10] This diol could serve as a starting point for the synthesis of novel bis-sulfone derivatives to be screened for various biological activities, such as enzyme inhibition.[5] For instance, sulfonyl-containing compounds have been investigated as potential treatments for diabetes.[10]

-

Safety and Handling

Based on available vendor safety data, this compound should be handled with appropriate personal protective equipment.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a molecule with significant untapped potential. While direct experimental studies are limited, a thorough analysis of its structure allows for reliable predictions of its chemical behavior. Its synthesis is feasible through standard organic transformations, and its reactivity profile makes it a versatile building block. For scientists in drug discovery and materials science, this compound represents a valuable, hydrophilic, and stable scaffold for the creation of novel molecules and polymers with tailored properties. Further research into this compound is warranted to fully explore its capabilities.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Bontempo, D., et al. (2012). Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers. Bioconjugate Chemistry. Available at: [Link]

- Google Patents. (1950). US2505366A - Polymeric compositions from divinyl sulfone.

-

Baxter, J. F., et al. (1958). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Available at: [Link]

- Google Patents. (2006). US20060081369A1 - Divinyl sulfone crosslinking agents and methods of use in subterranean applications.

-

ResearchGate. (2021). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

-

Zawko, S. A., et al. (2019). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Li, Y., et al. (2017). Poly(ethylene) glycol hydrogel based on oxa-Michael reaction: Precursor synthesis and hydrogel formation. Polymers. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Sulfonates infrared spectra. Available at: [Link]

-

LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. (2019). Chemical elaboration of the bis(sulfonyl) adducts. Available at: [Link]

-

Shi, D., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. Available at: [Link]

-

Wang, H.-H., et al. (2010). 2,2′-[Ethane-1,2-diylbis(sulfanediyl)]bis(pyridine N-oxide). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

National Institutes of Health. (2022). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Available at: [Link]

-

ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available at: [Link]

-

MDPI. (2023). Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. Available at: [Link]

-

ResearchGate. (2019). β-(Cycloalkylamino)ethanesulfonyl azides as novel water-soluble reagents for the synthesis of diazo compounds and heterocycles. Available at: [Link]

-

ResearchGate. (2013). 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde. Available at: [Link]

-

PubMed. (2020). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Available at: [Link]

-

SpectraBase. 1,2-Ethanediol - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20060081369A1 - Divinyl sulfone crosslinking agents and methods of use in subterranean applications - Google Patents [patents.google.com]

- 10. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" in organic solvents

An In-Depth Technical Guide to the Solubility of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol in Organic Solvents

Foreword: A Note on Scientific Integrity

The Molecular Profile of this compound

Understanding the solubility of a molecule begins with a thorough analysis of its structure. The compound this compound possesses a distinct architecture that provides clear indicators of its potential behavior in various solvent environments.

Chemical Structure:

Key Structural Features and Their Implications for Solubility:

-

Two Terminal Hydroxyl (-OH) Groups: These are powerful hydrogen bond donors and acceptors. Their presence immediately suggests a strong affinity for polar, protic solvents (e.g., water, alcohols) with which they can engage in extensive hydrogen bonding.[2][3] The ability of the -OH group to interact with water is a dominant factor in the solubility of smaller organic molecules.[2]

-

Two Sulfonyl (-SO₂-) Groups: The sulfonyl group is highly polar and a strong hydrogen bond acceptor due to the electronegative oxygen atoms.[4] This feature significantly enhances the molecule's overall polarity and its ability to be solvated by polar solvents. In drug design, the introduction of a sulfonyl group is a known strategy to modulate physicochemical properties like solubility.[4][5]

-

Flexible Ethane Backbone: The -(CH₂)₂- linkers provide conformational flexibility and contribute a nonpolar character to the molecule. However, the influence of the four highly polar functional groups (two hydroxyl, two sulfonyl) is expected to overwhelmingly dominate the molecule's solubility profile.

Based on this structural analysis, a clear hypothesis emerges: This compound will exhibit its highest solubility in polar organic solvents and will be poorly soluble in nonpolar solvents. This follows the foundational principle of "like dissolves like."

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a rational basis for solvent selection, saving time and resources.

The "Like Dissolves Like" Principle

This adage is a simplified but effective expression of the underlying thermodynamics of dissolution. A solute dissolves best in a solvent that has similar intermolecular forces.

-

This compound is dominated by strong dipole-dipole interactions and hydrogen bonding capabilities.

-

Polar Solvents (e.g., methanol, ethanol, DMSO, DMF) also exhibit these forces. The energetic penalty for breaking the solute-solute and solvent-solvent interactions is compensated by the formation of strong solute-solvent interactions.

-

Nonpolar Solvents (e.g., hexane, toluene) primarily interact via weaker London dispersion forces. The energy required to break the strong hydrogen bonds and dipole-dipole forces within the solid this compound is not sufficiently recovered by the weak solute-solvent interactions, leading to poor solubility.[3]

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

The principle states that substances with similar (δd, δp, δh) parameters are likely to be miscible.[6] While experimentally determined HSP values for our target molecule are unavailable, we can infer its characteristics from its functional groups. The sulfonyl and hydroxyl groups would contribute to very high δp and δh values. Therefore, solvents with significant polar and hydrogen bonding character are predicted to be the most effective.

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Authoritative Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable and citable data, the Isothermal Shake-Flask Method is the universally recognized "gold standard."[7] This method measures the equilibrium or thermodynamic solubility, which is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound.[8] The following protocol is a self-validating system grounded in guidelines consistent with those from bodies like IUPAC.[9][10][11]

Causality Behind Experimental Choices

-

Why Isothermal? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and ensures the measured value is a true thermodynamic constant under the specified conditions.

-

Why Excess Solid? The continuous presence of the solid phase is essential to ensure that the solution remains saturated throughout the experiment, representing the true equilibrium point.

-

Why Agitation? Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process to reach equilibrium faster. However, the final equilibrium concentration is independent of the agitation rate.[8]

-

Why Confirm Equilibrium? Assuming equilibrium has been reached can lead to erroneously low solubility values. Taking samples at multiple time points (e.g., 24, 48, 72 hours) and demonstrating that the concentration no longer changes is the only way to validate that equilibrium has been achieved.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (purity >98%, confirmed by a suitable method like NMR or HPLC) into multiple glass vials.

-

Add a precise, known volume of the desired organic solvent (analytical grade) to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an incubator shaker or on a stirring plate within a temperature-controlled bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a predetermined period (a minimum of 24 hours is recommended, with 48-72 hours being preferable for poorly soluble compounds).

-

-

Phase Separation:

-

Cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to sediment.

-

For very fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes) to pellet the excess solid.

-

-

Sampling and Quantification:

-

Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, use a pipette with its tip placed just below the liquid surface.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Determine the concentration of the solute in the filtered aliquot. The gravimetric method is a straightforward approach:

-

Evaporate the solvent from the pre-weighed vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

The final mass of the residue corresponds to the mass of the dissolved solute.

-

-

Alternatively, a validated analytical technique such as HPLC or UV-Vis spectroscopy can be used for quantification if a standard curve is prepared.

-

-

Calculation:

-

Calculate the solubility, typically expressed in mg/mL or mol/L.

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

-

Predicted Solubility Profile and Data Presentation

Based on the theoretical principles outlined, the following table summarizes the predicted solubility of this compound across different classes of organic solvents. These are qualitative predictions and must be confirmed by empirical data generated using the protocol above.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Water | High to Very High | Capable of extensive hydrogen bonding with both the hydroxyl and sulfonyl groups of the solute. Excellent polarity match. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole moments and hydrogen bond accepting capabilities effectively solvate the polar regions of the solute. |

| Polar Aprotic | Acetonitrile, Acetone | Moderate | Possess significant polarity but are weaker hydrogen bond acceptors than DMSO/DMF, leading to less effective solvation. |

| Slightly Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Low to Moderate | Limited polarity and hydrogen bonding ability result in a significant mismatch with the highly polar solute. |

| Nonpolar | Toluene, Hexane, Carbon Tetrachloride | Very Low to Insoluble | Intermolecular forces (dispersion forces) are too weak to overcome the strong cohesive energy of the solute's crystal lattice.[3] |

Relevance in Research and Development

The solubility of this compound is a critical parameter that directly impacts its potential applications.

-

Polymer Chemistry: As a diol, this molecule can serve as a monomer for the synthesis of polyesters and polyurethanes.[12] Its solubility in reaction solvents is paramount for achieving desired molecular weights and polymer properties. The incorporation of sulfonyl groups into polymer backbones is a known strategy to modify material characteristics.[13]

-

Drug Development: The sulfonyl group is a key functional group in many therapeutic agents.[14][15] Due to its high polarity, this compound could be investigated as a hydrophilic linker or spacer in the design of prodrugs or antibody-drug conjugates to improve the aqueous solubility and pharmacokinetic properties of hydrophobic APIs.[4]

Caption: Potential R&D applications driven by the molecule's structure and solubility.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

ResearchGate. (n.d.). Sulfur‐Containing Polymers | Request PDF. Retrieved from [Link]

- Fishtine, S. H., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Pure and Applied Chemistry, 82(5), 1137-1159.

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

- Gamsjäger, H., et al. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). Pure and Applied Chemistry, 82(5), 1137-1159.

- Zhang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Development and Industrial Pharmacy, 45(11), 1717-1724.

- Hansen, C. M. (2000). Hansen Solubility Parameters. Kinam Park.

- Sheima, Y., et al. (2023). Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response. RSC Publishing.

- Kumar, R., et al. (2018). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Discovery Technologies, 15(3), 194-203.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- DuPont. (n.d.). Hansen Solubility Parameter System.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2025, August 4). Diversified synthesis of poly(sulfonyl isourea)s by multicomponent polymerizations of isocyanides, sulfonyl azides, and alcohols/phenols | Request PDF.

- ResearchGate. (2025, August 10). (PDF)

- Svanberg, C., et al. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 17(5), 1123-1127.

- ResearchGate. (n.d.). Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels | Request PDF.

- Zhu, X., et al. (2022). Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Polymer Chemistry, 13, 5282-5299.

- ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF.

- ResearchGate. (2025, August 6). (PDF)

-

Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

- Abraham, M. H., & Acree, W. E. (2013). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 102(8), 2649-2657.

- De Stefano, C., et al. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(31), 20564-20571.

- ResearchGate. (2025, August 10).

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (2021, May 23). (PDF)

- Ghaffari, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules.

-

ChemBK. (n.d.). 2,2-(ethylenedioxy)diethanol. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Lei, A., et al. (2020). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Accounts of Chemical Research, 53(1), 133-146.

-

PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- ResearchGate. (2025, August 6).

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. iupac.org [iupac.org]

- 10. iupac.org [iupac.org]

- 11. "The IUPAC-NIST solubility data series: A guide to preparation and use " by Heinz Gamsjäger, John W. Lorimer et al. [digitalcommons.njit.edu]

- 12. researchgate.net [researchgate.net]

- 13. Sulfur-containing polymers derived from SO2: synthesis, properties, and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Thermal decomposition profile of "2,2'-(Ethane-1,2-diyldisulfonyl)diethanol"

An In-depth Technical Guide

Thermal Decomposition Profile of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Abstract

Introduction and Scientific Context

This compound is an organic compound featuring a central ethane bridge flanked by two sulfonyl groups, each terminating in a hydroxyethyl moiety. Its chemical structure (Figure 1) suggests its potential utility as a flexible, hydrophilic, and chemically stable linker or building block in various applications, from polymer chemistry to the synthesis of complex pharmaceutical intermediates.

The sulfone functional group is known for its high thermal stability, a property imparted by the strong sulfur-oxygen double bonds and the overall polarity of the group.[2] However, the stability of the molecule as a whole is dictated by the weakest bond. In acyclic aliphatic sulfones, the carbon-sulfur (C-S) bonds are typically the most susceptible to thermal cleavage.[3][4] Understanding the precise temperature at which decomposition begins, the rate of mass loss, the nature of the evolved gases, and the associated energetic changes is critical for several reasons:

-

Process Safety: Prevents runaway reactions and ensures safe handling and storage conditions by defining the maximum operating temperature.

-

Material Stability: Determines the suitability of the compound for applications involving elevated temperatures, such as melt processing or high-temperature reactions.

-

Drug Development: In pharmaceutical applications, particularly in the formulation and stability testing of active pharmaceutical ingredients (APIs) or excipients, thermal analysis is a regulatory expectation to ensure product integrity and shelf-life.

This guide establishes a framework for the complete thermal characterization of this molecule, providing both the theoretical underpinnings and practical experimental protocols.

Theoretical Background: Thermal Behavior of Acyclic Aliphatic Sulfones

The thermal decomposition of sulfones has been a subject of significant study. Unlike aromatic sulfones, which can be exceptionally stable, or five-membered cyclic sulfones that can decompose below 300 °C, acyclic aliphatic sulfones occupy an intermediate position.[3][4] Research indicates that the onset of thermal decomposition for simple acyclic aliphatic sulfones typically occurs at temperatures greater than 350 °C.[4][5]

The primary decomposition pathway is widely accepted to be the homolytic cleavage of the C-S bonds, leading to the elimination of sulfur dioxide (SO₂), a stable gaseous molecule.[6] This initial cleavage results in the formation of organic radical species, which can then undergo a variety of secondary reactions, including:

-

Hydrogen abstraction

-

Recombination to form larger molecules

-

Disproportionation to form alkanes and alkenes

-

Further fragmentation into smaller volatile compounds

Therefore, the thermal decomposition of this compound is anticipated to be a multi-step process, initiated by the loss of SO₂ and followed by the breakdown of the remaining hydrocarbon structure.

Recommended Analytical Workflow

To fully elucidate the thermal decomposition profile, a multi-technique approach is essential. Each technique provides a unique and complementary piece of the puzzle. The proposed workflow is designed to be self-validating, with cross-verification of results between instruments.

Causality Behind Experimental Choices

-

Thermogravimetric Analysis (TGA): This is the cornerstone of decomposition studies. By precisely measuring the change in mass as a function of temperature, we can determine the onset temperature of decomposition, identify distinct decomposition stages, and quantify the amount of volatile products versus solid residue. An inert atmosphere (nitrogen or argon) is crucial to study the inherent thermal stability of the molecule without the influence of oxidative processes.[7][8]

-

Differential Scanning Calorimetry (DSC): While TGA measures mass loss, DSC measures the heat flow into or out of a sample. This allows us to identify melting points (endotherms), glass transitions, and the energetic nature of decomposition (endothermic or exothermic). An exothermic decomposition can indicate a potential thermal hazard, making DSC a critical safety screening tool.[7][9]

-

Hyphenated Techniques (TGA-MS/FTIR): By coupling the gas effluent from the TGA furnace to a mass spectrometer (MS) or Fourier-transform infrared (FTIR) spectrometer, we can identify the chemical nature of the evolved gases in real-time. This is the definitive method for confirming the proposed decomposition products, such as SO₂, water, and various organic fragments.[10]

Anticipated Thermal Decomposition Profile (Predictive)

Based on the principles discussed, a hypothetical thermal profile for this compound is presented.

Predicted TGA & DSC Data

The following table summarizes the anticipated events. The decomposition is predicted to occur in two main stages.

| Event | Technique | Anticipated Temperature Range (°C) | Anticipated Observation |

| Melting | DSC | 115 - 125 | Sharp endothermic peak corresponding to the solid-to-liquid phase transition.[1] |

| Decomposition Stage 1 | TGA | 350 - 450 | Mass loss of ~52%. Corresponds to the loss of two molecules of sulfur dioxide (SO₂). |

| TGA-MS | 350 - 450 | Detection of a major ion signal at m/z = 64 (SO₂). | |

| DSC | 350 - 450 | An endothermic or exothermic peak associated with the C-S bond cleavage and SO₂ release. | |

| Decomposition Stage 2 | TGA | > 450 | Gradual mass loss corresponding to the fragmentation and volatilization of the remaining C₄H₁₂O₂ backbone. |

| TGA-MS | > 450 | Detection of fragments corresponding to water (m/z=18), ethylene glycol (m/z=62), and other C/H/O species.[11][12] | |

| Final Residue | TGA | @ 600 °C | A small percentage of char residue may remain. |

Proposed Decomposition Mechanism

The decomposition is likely initiated by the homolytic cleavage of the four equivalent C-S bonds. This is the rate-determining step and requires significant thermal energy.

Mechanism Narrative:

-

Initiation (T > 350°C): The molecule absorbs sufficient thermal energy to induce homolytic cleavage of the C-S bonds, the weakest covalent bonds in the aliphatic sulfone structure.[4]

-

SO₂ Elimination: This cleavage leads to the formation of sulfonyl radicals and alkyl radicals. The sulfonyl radicals are unstable and rapidly eliminate stable sulfur dioxide (SO₂) gas.

-

Recombination/Fragmentation: The resulting alkyl radicals can recombine. The primary organic structure remaining would be a diol. As the temperature continues to increase (>450°C), this larger organic backbone will undergo further fragmentation through various C-C and C-O bond scissions, producing smaller, volatile products like water, acetaldehyde, and ethylene glycol, until a small amount of carbonaceous char remains.

Detailed Experimental Protocols

The following protocols are provided as a best-practice template for researchers.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications. Use certified reference materials.

-

Sample Preparation: Tare a clean, empty alumina or platinum TGA pan. Accurately weigh 3-5 mg of this compound into the pan.

-

Instrument Setup:

-

Place the sample pan in the TGA autosampler or furnace.

-

Purge Gas: High-purity Nitrogen (99.999%)

-

Purge Flow Rate: 50 mL/min (furnace), 20 mL/min (balance).

-

-

Thermal Method:

-

Equilibrate at 30.0 °C.

-

Ramp from 30.0 °C to 600.0 °C at a heating rate of 10 °C/min.

-

Hold at 600.0 °C for 5 minutes.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) using the tangent method. Calculate the mass loss for each distinct step. Record the final residue at 600 °C.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Perform temperature and enthalpy calibrations using a certified indium standard.

-

Sample Preparation: Tare a clean, empty aluminum hermetic DSC pan and lid. Accurately weigh 2-4 mg of the sample into the pan. Securely crimp the lid to seal the pan. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge Gas: High-purity Nitrogen (99.999%)

-

Purge Flow Rate: 50 mL/min.

-

-

Thermal Method (Heat-Cool-Heat):

-

Equilibrate at 25.0 °C.

-

Ramp from 25.0 °C to 150.0 °C at 10 °C/min (to observe melting).

-

Cool from 150.0 °C to 0.0 °C at 10 °C/min.

-

Ramp from 0.0 °C to 500.0 °C at 10 °C/min (to observe decomposition).

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area of the melting endotherm to determine the enthalpy of fusion. Characterize the decomposition peak(s) by onset temperature, peak maximum, and integrated energy change.

Safety and Handling Considerations

The primary chemical hazard associated with the thermal decomposition of this compound is the release of sulfur dioxide (SO₂) . SO₂ is a toxic, corrosive gas that is severely irritating to the eyes, mucous membranes, and respiratory tract. All thermal analysis experiments must be conducted in a well-ventilated laboratory, and the instrument exhaust should be vented into a fume hood or an appropriate scrubbing system.

Conclusion

This technical guide presents a predictive but scientifically grounded thermal decomposition profile for this compound. Based on the behavior of analogous acyclic aliphatic sulfones, the compound is expected to be thermally stable up to approximately 350 °C. Its decomposition is anticipated to proceed via a multi-step mechanism initiated by the elimination of sulfur dioxide, followed by the breakdown of the remaining organic structure. The provided analytical workflow and detailed protocols offer a robust framework for the empirical verification of this profile. This information is vital for ensuring the safe handling, storage, and application of this molecule in thermally demanding environments across the chemical and pharmaceutical sciences.

References

-

Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

-

PubMed. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry. [Link]

-

ResearchGate. (n.d.). Thermal Stability of Petroleum Sulfones. Request PDF. [Link]

-

Stian, M., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5789-5797. [Link]

-

ScienceDirect. (n.d.). Desulfonylation Reactions. Chapter 5. [Link]

-

American Chemical Society. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [Link]

-

Wikipedia. (n.d.). Sulfone. [Link]

-

ResearchGate. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Request PDF. [Link]

-

Knowledge UChicago. (n.d.). Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design. [Link]

-

MDPI. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 11(1), 143. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-(ethylenedioxy)diethanol. [Link]

-

Scribd. (n.d.). Art18-2 13. PDF. [Link]

-

ResearchGate. (2024). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]

-

Ataman Kimya. (n.d.). 2,2'-ETHYLENEDIOXY BIS(ETHANOL). [Link]

-

Advanced Journal of Chemistry, Section A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]

Sources

- 1. 2,2'-(Ethylenebissulfonyl)diethanol | 7484-34-6 [amp.chemicalbook.com]

- 2. Sulfone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol (CAS 7484-34-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, a symmetrical molecule featuring a central ethane bridge flanked by two sulfonyl groups, and terminating in primary alcohol functionalities. Due to the limited direct research on this specific compound, this document integrates available data with established chemical principles and analysis of structurally analogous compounds to offer a robust resource for researchers.

Core Molecular Identity and Structure

This compound is characterized by the presence of two highly polar sulfonyl groups, which significantly influence its chemical properties. The terminal hydroxyl groups offer reactive sites for a variety of chemical transformations.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this molecule are largely dictated by the polar sulfonyl and hydroxyl groups, suggesting high water solubility and a high boiling point. The data available is primarily from chemical suppliers and predictive models.[1][2]

| Property | Value | Source |

| Molecular Formula | C6H14O6S2 | [1][2] |

| Molecular Weight | 246.3 g/mol | [1][2] |

| CAS Number | 7484-34-6 | [1][2] |

| Melting Point | 115-116 °C | [1] |

| Boiling Point (Predicted) | 627.9 ± 50.0 °C | [1] |

| Density (Predicted) | 1.495 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.31 ± 0.10 | [1] |

Synthesis and Manufacturing

Caption: Proposed Synthesis Workflow.

Experimental Protocol: Oxidation of 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol

This protocol is a generalized procedure based on common methods for thioether oxidation. Optimization of reaction conditions, particularly temperature and reaction time, would be necessary.

-

Dissolution: Dissolve 1 equivalent of 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol in a suitable solvent such as glacial acetic acid.

-

Addition of Oxidant: Slowly add an excess (e.g., 4-5 equivalents) of 30% hydrogen peroxide to the solution. The addition should be done cautiously to control the exothermic reaction, possibly using an ice bath.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours until the reaction is complete. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Quenching and Isolation: After completion, the reaction mixture is cooled, and the excess hydrogen peroxide is carefully quenched, for example, by the addition of a sodium bisulfite solution. The product may precipitate upon cooling or addition to water and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture, to yield the pure this compound.

Chemical Reactivity and Profile

The reactivity of this molecule is dominated by its two primary alcohol functional groups. The sulfonyl groups are generally stable and unreactive under most conditions.

-

Reactions of the Hydroxyl Groups: The primary alcohol groups can undergo a range of standard alcohol reactions, including:

-

Oxidation: Oxidation of the primary alcohols can yield either the corresponding aldehydes or, under stronger conditions, carboxylic acids.[10][11][12]

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form esters.

-

Etherification: Under appropriate conditions, the hydroxyl groups can be converted into ethers.

-

Substitution: The hydroxyl groups can be converted into better leaving groups (e.g., tosylates) and subsequently be displaced by nucleophiles.[13][14]

-

Caption: Role as a Monomer in Polymer Synthesis.

-

Crosslinking Agent: The bifunctionality of the molecule makes it suitable for use as a crosslinking agent to improve the properties of various polymers. [15][16][17]For instance, it could be used to crosslink resins containing functional groups that are reactive towards alcohols, such as isocyanates or epoxides. The analogous compound, bis(2-hydroxyethyl) sulfone, has been used as a crosslinking agent. [15]Bis-sulfone compounds, in general, are utilized as crosslinking reagents in various biochemical applications. [18]

-

Building Block in Drug Development: The sulfonyl group is a common functional group in medicinal chemistry, known for its ability to form hydrogen bonds and its metabolic stability. [19][20]The diethanol functionality allows for further chemical modification, making this molecule a potential scaffold or building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Based on available supplier safety data, this compound should be handled with care, following standard laboratory safety procedures. [1][2][21]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or in a fume hood.

References

- Bell, N. A. et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(13), 3017-3024. Available from: [Link]

- Bell, N. A. et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. ResearchGate. Available from: [Link]

- Various Authors. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Semantic Scholar. Available from: [Link]

- LibreTexts. (2022). Reactions of Alcohols. Chemistry LibreTexts. Available from: [Link]/14%3A_Organic_Compounds/14.05%3A_Reactions_of_Alcohols)

- LibreTexts. (2022). 14.5: Reactions of Alcohols. Chemistry LibreTexts. Available from: [Link]

- Save My Exams. (2025). Reactions of Alcohols (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available from: [Link]

- Michigan State University. (n.d.). Alcohol Reactivity. MSU Chemistry. Available from: [Link]

- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone. Google Patents.

- LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available from: [Link]/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols)

- Tan, J. et al. (2025). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. Available from: [Link]

- MySkinRecipes. (n.d.). Bis[2-(succiniMidooxycarbonyloxy)ethyl] Sulfone. MySkinRecipes. Available from: [Link]

- Various Authors. (2025). Diversified synthesis of poly(sulfonyl isourea)s by multicomponent polymerizations of isocyanides, sulfonyl azides, and alcohols/phenols. ResearchGate. Available from: [Link]

- Reis, R. L. et al. (2007). Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. Journal of Materials Science: Materials in Medicine, 18(9), 1741-1748. Available from: [Link]

- Various Authors. (2025). Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). JP2010077385A - Crosslinking agent, crosslinked polymer and their uses. Google Patents.

- American Chemical Society. (n.d.). Development of C-H Insertion on Sulfonyl Compounds. ACS Publications. Available from: [Link]

Sources